molecular formula C9H10N2OS B1402052 5-(Thiazolidin-3-yl)nicotinaldehyde CAS No. 1713160-16-7

5-(Thiazolidin-3-yl)nicotinaldehyde

Cat. No.: B1402052
CAS No.: 1713160-16-7
M. Wt: 194.26 g/mol
InChI Key: WPMJIWOWGKLSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Thiazolidin-3-yl)nicotinaldehyde is a heterocyclic compound that features a thiazolidine ring fused to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazolidin-3-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with thiazolidine. One common method is the condensation reaction between nicotinaldehyde and thiazolidine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction can be carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazolidin-3-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Thiazolidin-3-yl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiazolidin-3-yl)nicotinaldehyde involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nicotinaldehyde moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazolidin-3-yl)nicotinaldehyde is unique due to the combination of the thiazolidine and nicotinaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in the development of new pharmaceuticals and organic materials .

Properties

IUPAC Name

5-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-3-9(5-10-4-8)11-1-2-13-7-11/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMJIWOWGKLSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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